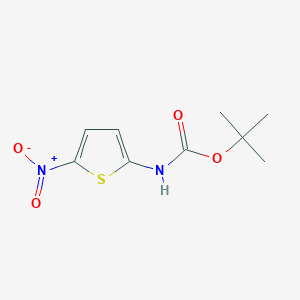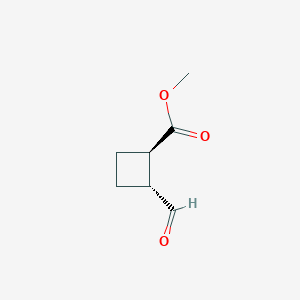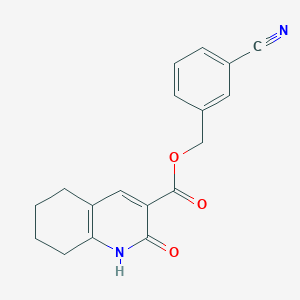![molecular formula C17H24N4O B6749324 3-cyclopentyl-N,2-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B6749324.png)
3-cyclopentyl-N,2-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N,2-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is a complex organic compound that features a triazolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N,2-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclopentyl-N,2-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
3-cyclopentyl-N,2-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals
Mécanisme D'action
The mechanism of action of 3-cyclopentyl-N,2-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
3-cyclopentyl-N,2-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is unique due to its specific structural features and the presence of the triazolopyridine moiety. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
3-cyclopentyl-N,2-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-13(11-14-7-3-4-8-14)17(22)20(2)12-16-19-18-15-9-5-6-10-21(15)16/h5-6,9-10,13-14H,3-4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUZIJPEQQFXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)C(=O)N(C)CC2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide](/img/structure/B6749243.png)


![4-chloro-N-[1-(dimethylsulfamoyl)piperidin-3-yl]benzamide](/img/structure/B6749258.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B6749268.png)
![[1-(Difluoromethyl)pyrazol-3-yl]-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B6749274.png)
![[2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B6749283.png)
![1-(3-Oxopiperazin-1-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione](/img/structure/B6749290.png)
![1,5-Dimethyl-2-phenyl-4-[(3-pyrrolidin-1-ylpropylamino)methyl]pyrazol-3-one](/img/structure/B6749294.png)
![N-[(2,4-dichlorophenyl)-pyridin-3-ylmethyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6749299.png)
![N-[(2-methoxyphenyl)methyl]-1-(1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B6749306.png)

![N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B6749331.png)
![6-(3,4-dichlorophenoxy)-N-[4-(dimethylamino)-4-oxobutyl]pyridine-2-carboxamide](/img/structure/B6749336.png)
